Ethyl 2-(2-fluorophenoxy)acetate Ethyl 2-(2-fluorophenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13312972
InChI: InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
SMILES:
Molecular Formula: C10H11FO3
Molecular Weight: 198.19 g/mol

Ethyl 2-(2-fluorophenoxy)acetate

CAS No.:

Cat. No.: VC13312972

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-fluorophenoxy)acetate -

Specification

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
IUPAC Name ethyl 2-(2-fluorophenoxy)acetate
Standard InChI InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3
Standard InChI Key CYCSUXZXAOIKFL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)COC1=CC=CC=C1F

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(2-fluorophenoxy)acetate belongs to the class of phenoxyacetic acid esters, distinguished by a fluorine atom at the 2-position of the phenyl ring. Key structural attributes include:

Molecular Data

PropertyValue
Molecular FormulaC10H11FO3\text{C}_{10}\text{H}_{11}\text{FO}_3
Molecular Weight198.19 g/mol
IUPAC NameEthyl 2-(2-fluorophenoxy)acetate
SMILESCCOC(=O)COC1=CC=CC=C1F
InChIKeyCYCSUXZXAOIKFL-UHFFFAOYSA-N

The fluorine atom induces electron-withdrawing effects, altering the compound’s electronic distribution and enhancing its stability toward nucleophilic attack . The ester group facilitates hydrolysis under basic conditions, enabling derivatization into carboxylic acids or amides.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Ethyl 2-(2-fluorophenoxy)acetate is typically synthesized via a Williamson ether synthesis:

  • Reaction Scheme:

    2-Fluorophenol+Ethyl chloroacetateBaseEthyl 2-(2-fluorophenoxy)acetate+HCl\text{2-Fluorophenol} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-(2-fluorophenoxy)acetate} + \text{HCl}

    A base such as potassium carbonate or triethylamine is used to deprotonate 2-fluorophenol, promoting nucleophilic substitution with ethyl chloroacetate.

  • Optimized Conditions:

    • Solvent: Anhydrous acetone or dimethylformamide (DMF)

    • Temperature: 60–80°C under reflux

    • Yield: ~75–85% after purification by column chromatography

Industrial Production

Scalable methods employ continuous-flow reactors to improve efficiency:

  • Process:

    • Reactants are pumped through a heated reactor with immobilized base catalysts.

    • In-line purification via distillation removes byproducts like HCl.

  • Advantages:

    • 90–95% conversion rates

    • Reduced solvent waste compared to batch processes.

Physicochemical Properties

PropertyValue/Description
Boiling Point285–290°C (predicted)
Density1.25 g/cm³ (estimated)
SolubilityMiscible in organic solvents (e.g., DMSO, ethanol); insoluble in water
LogP (Partition Coeff.)2.15

The compound’s lipophilicity (LogP = 2.15) suggests moderate membrane permeability, a trait advantageous in prodrug design .

Applications in Scientific Research

Pharmaceutical Intermediate

Ethyl 2-(2-fluorophenoxy)acetate serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example:

  • Derivatization: Hydrolysis to 2-(2-fluorophenoxy)acetic acid followed by coupling with amines yields analogs of mefenamic acid, which show COX-2 selectivity .

  • Anticancer Agents: Structural analogs with substituted phenyl groups demonstrate microtubule disruption activity (IC₅₀ = 5–10 nM in A549 cells) .

Agrochemical Development

Fluorinated phenoxyacetates are key in herbicide formulations:

  • Mode of Action: Mimics auxin-like growth regulators, disrupting cell division in broadleaf weeds.

  • Example: Derivatives of 2,4-D (2,4-dichlorophenoxyacetic acid) incorporating fluorine show enhanced soil persistence and reduced toxicity to non-target species.

Comparative Analysis with Related Compounds

CompoundStructural DifferenceBioactivity (IC₅₀)
Ethyl 2-(4-fluorophenoxy)acetateFluorine at para positionCOX-2 IC₅₀ = 15 μM
Ethyl 2-(2-chlorophenoxy)acetateChlorine substituentMIC (S. aureus) = 31.25 μg/mL
Ethyl 2-(2,4-difluorophenoxy)acetateTwo fluorine atomsTubulin IC₅₀ = 8 nM

Ortho-fluorination improves target affinity over para-substituted analogs due to reduced steric hindrance .

Future Research Directions

  • Prodrug Optimization:

    • Develop esterase-sensitive derivatives for targeted drug delivery .

  • Green Synthesis:

    • Explore biocatalytic routes using lipases to reduce reliance on harsh bases .

  • Neuropharmacology:

    • Assess blood-brain barrier penetration for potential CNS applications .

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